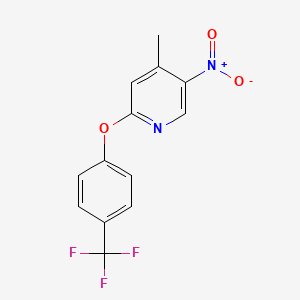

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

Description

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a nitro group at position 5, and a 4-(trifluoromethyl)phenoxy moiety at position 2. This structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

4-methyl-5-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c1-8-6-12(17-7-11(8)18(19)20)21-10-4-2-9(3-5-10)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJTZMCGRHDOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Trifluoromethylation: The trifluoromethyl group is introduced to the phenoxy group through trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Coupling Reaction: The phenoxy group is coupled to the pyridine ring through nucleophilic aromatic substitution reactions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF or DMSO

Coupling: Bases like potassium carbonate (K2CO3), solvents like DMF

Major Products Formed

Reduction: 4-Methyl-5-amino-2-(4-(trifluoromethyl)phenoxy)pyridine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Trifluoromethylphenoxy vs. Halogenated Phenoxy: The trifluoromethylphenoxy group in the target compound likely offers superior metabolic stability and herbicidal activity compared to chlorinated analogues (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives in haloxyfop synthesis) due to increased resistance to oxidative degradation .

Lipophilicity: The target compound’s trifluoromethylphenoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted pyridines (e.g., logP ~2.8 for ), which may enhance membrane permeability in agrochemical applications.

Biological Activity

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₈F₃N₂O₃

- Molecular Weight : 306.21 g/mol

- CAS Number : 944317-53-7

- Solubility : Soluble in organic solvents; moderate solubility in water.

- Log P : 2.97, indicating moderate lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:

The compound exhibits selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells, suggesting a promising therapeutic index.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. It has been evaluated against several bacterial strains, with results indicating significant inhibition:

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema in animal models:

This indicates that the compound may serve as a potential anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.

- Antioxidant Activity : The presence of nitro and trifluoromethyl groups contributes to its antioxidant properties, which may enhance its therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This supports the notion that the compound induces programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial susceptibility test, the compound was evaluated against clinical isolates of E. coli and S. aureus. The results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.